4-Ethoxy-3-methylpyridine 1-oxide
Description
Properties
IUPAC Name |
4-ethoxy-3-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8-4-5-9(10)6-7(8)2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZXQFGAEYAQHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=[N+](C=C1)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295484 | |
| Record name | 4-ethoxy-3-methylpyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90087-16-4 | |
| Record name | NSC102291 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102291 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-ethoxy-3-methylpyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for 4 Ethoxy 3 Methylpyridine 1 Oxide and Analogous Structures
Established Oxidation Pathways for Pyridine (B92270) N-Oxide Synthesis
The conversion of a pyridine nitrogen to its corresponding N-oxide is a fundamental transformation in heterocyclic chemistry. The N-O bond alters the electronic properties of the ring, enhancing reactivity towards both electrophiles and nucleophiles at the C2 and C4 positions. scripps.edu Several robust oxidation methods have been developed, each with distinct advantages concerning selectivity, reaction conditions, and substrate scope.
Peroxyacid-Mediated Oxidation Protocols
Peroxyacids are classic and highly effective reagents for the N-oxidation of pyridines. youtube.com Common reagents in this class include peroxyacetic acid, peroxybenzoic acid, and meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via the direct transfer of an oxygen atom from the peroxyacid to the nucleophilic nitrogen of the pyridine ring.
The oxidation of various 3-substituted pyridines to their corresponding N-oxides using m-CPBA has been shown to provide higher yields compared to other oxidizing agents like hydrogen peroxide in glacial acetic acid. arkat-usa.org For instance, the oxidation of pyridines with m-CPBA in a dimethylformamide (DMF)/methanol (MeOH) solvent system in the presence of hydrofluoric acid (HF) can afford the N-oxides in excellent yields. arkat-usa.org The choice of peroxyacid and reaction conditions can be tailored to the specific substrate to maximize yield and minimize side reactions. arkat-usa.org
Table 1: Peroxyacid-Mediated N-Oxidation of Substituted Pyridines
| Substrate | Oxidant | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Substituted Pyridines | m-CPBA | - | High | arkat-usa.org |
| 2-Vinylpyridine | m-CPBA | - | Good | youtube.com |
| Methyl Isonicotinate | m-CPBA/HF | DMF/MeOH | Excellent | arkat-usa.org |
Hydrogen Peroxide-Based Oxidant Systems
Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its low cost and the formation of water as the only byproduct. Its use in the N-oxidation of pyridines often requires activation, typically by carboxylic acids like acetic acid or by catalysts. youtube.comarkat-usa.org
A common and well-established method involves heating the pyridine substrate with a 30% aqueous solution of hydrogen peroxide in glacial acetic acid. orgsyn.org This procedure is effective for the synthesis of 3-methylpyridine-1-oxide from 3-methylpyridine (B133936). orgsyn.org However, when using hydrogen peroxide to oxidize 3-methylpyridine with the intent of forming pyridine-3-carboxylic acid, the primary product is often 3-methylpyridine-1-oxide, highlighting the high propensity for N-oxidation over side-chain oxidation under these conditions. researchgate.net
More advanced systems utilize catalysts to enhance the efficiency of H₂O₂. For example, methyltrioxorhenium (MTO) has been shown to be a highly effective catalyst for the N-oxidation of 3- and 4-substituted pyridines with 30% aqueous H₂O₂, achieving high yields with very low catalyst loading (0.2-0.5 mol%). arkat-usa.org
Table 2: N-Oxidation of Pyridines using Hydrogen Peroxide-Based Systems
| Substrate | Oxidant System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Methylpyridine | 30% H₂O₂ / Acetic Acid | 70-75°C, 24h | 73-77 | orgsyn.org |
| Substituted Pyridines | 30% H₂O₂ / MTO (cat.) | - | High | arkat-usa.org |
| Pyridine | H₂O₂ / Vanadium on Titanium | Liquid Phase | - | researchgate.net |
Catalytic Oxidation Strategies (e.g., Metal-Catalyzed and Organocatalytic Approaches)
The development of catalytic oxidation methods represents a significant advancement in pyridine N-oxide synthesis, offering milder conditions, higher selectivity, and improved sustainability.
Metal-Catalyzed Systems: A variety of transition metals have been employed to catalyze the N-oxidation of pyridines using environmentally benign oxidants like H₂O₂.
Rhenium Catalysts: As mentioned, methyltrioxorhenium (MTO) is a highly efficient catalyst. arkat-usa.org
Manganese Catalysts: Manganese tetrakis(2,6-dichlorophenyl)porphyrin in the presence of ammonium (B1175870) acetate (B1210297) as a cocatalyst effectively converts pyridine derivatives to their N-oxides using hydrogen peroxide. arkat-usa.org
Titanium Catalysts: Titanosilicate catalysts have demonstrated high activity and selectivity for pyridine oxidation with hydrogen peroxide. researchgate.net
Organocatalytic Approaches: More recently, metal-free organocatalytic systems have emerged as a powerful strategy. A notable development is the catalytic, enantioselective N-oxidation of substituted pyridines using aspartic acid-containing peptides. acs.org This biomimetic approach utilizes a catalytic cycle where the peptide shuttles between a free acid and a peracid form, enabling high levels of asymmetric induction. acs.org While not essential for an achiral molecule like 4-ethoxy-3-methylpyridine (B10795) 1-oxide, this methodology showcases the sophistication achievable in modern N-oxidation chemistry. acs.org Furthermore, simple carbonyl compounds like 2,2,2-trifluoroacetophenone (B138007) can act as efficient organocatalysts to activate hydrogen peroxide for various oxidation reactions. rsc.org
Table 3: Catalytic N-Oxidation of Substituted Pyridines
| Catalyst Type | Catalyst Example | Substrate | Oxidant | Key Feature | Reference |
|---|---|---|---|---|---|
| Metal Catalyst | Methyltrioxorhenium (MTO) | 3- and 4-Substituted Pyridines | H₂O₂ | High efficiency, low loading | arkat-usa.org |
| Organocatalyst | Aspartic Acid-Peptide | bis(pyridine) substrates | H₂O₂ / Carbodiimide | Enantioselective N-oxidation | acs.org |
| Organocatalyst | 2,2,2-Trifluoroacetophenone | Silanes (demonstrates principle) | H₂O₂ | Metal-free activation of H₂O₂ | rsc.org |
Regioselective Functionalization Techniques for Substituted Pyridine Precursors
The synthesis of 4-ethoxy-3-methylpyridine 1-oxide requires the precise placement of the methyl and ethoxy groups on the pyridine core. Typically, this is achieved not by direct C-H functionalization of pyridine itself, but by starting with a pre-functionalized precursor.
Strategies for Ethoxy Group Introduction at the C-4 Position
Introducing an ethoxy group specifically at the C-4 position of a 3-methylpyridine skeleton relies on established principles of pyridine reactivity. The C-4 position is electronically deficient, especially in the corresponding N-oxide, making it susceptible to nucleophilic attack. stackexchange.com
A highly effective and common strategy is the nucleophilic aromatic substitution (SₙAr) of a suitable leaving group at the C-4 position. The synthesis would typically start with a 4-halo-3-methylpyridine or, more advantageously, a 4-halo-3-methylpyridine 1-oxide. The N-oxide group further activates the C-4 position towards substitution. Reaction with sodium ethoxide (NaOEt) in a suitable solvent would displace the halide (e.g., chloride, bromide) to yield the desired 4-ethoxy product. youtube.comsci-hub.se The reactivity order for leaving groups in SₙAr on pyridines is often F > Cl ≈ Br > I. nih.gov
An alternative, though often more circuitous, route involves the nitration of 3-methylpyridine-1-oxide. This reaction yields 3-methyl-4-nitropyridine-1-oxide. orgsyn.org The nitro group is a strong activating group and can be displaced by nucleophiles like ethoxide under specific conditions, providing another pathway to the 4-ethoxy derivative.
Methodologies for Methyl Group Introduction at the C-3 Position
For a target molecule like this compound, the most practical and cost-effective synthetic strategy involves starting with a commercially available, pre-methylated precursor. 3-Methylpyridine , also known as 3-picoline, is an inexpensive industrial chemical and the logical starting point for this synthesis. wikipedia.org
The synthesis commences with 3-methylpyridine, which is then subjected to N-oxidation using one of the methods described in section 2.1 to form 3-methylpyridine-1-oxide. orgsyn.org Subsequent functionalization at the C-4 position, as detailed in section 2.2.1, leads to the final product. This approach bypasses the significant challenges associated with the regioselective C-H methylation of a pre-functionalized pyridine ring.
While advanced methods for direct C-H functionalization of pyridines exist, such as Minisci-type radical alkylations, achieving high regioselectivity at a specific position can be difficult without directing groups. nih.gov Therefore, employing readily available 3-methylpyridine as a foundational building block remains the most efficient and widely adopted methodology. wikipedia.orgsemanticscholar.org
Table of Mentioned Compounds
| Systematic Name | Trivial Name / Abbreviation |
|---|---|
| This compound | - |
| 3-Methylpyridine | 3-Picoline |
| meta-Chloroperoxybenzoic acid | m-CPBA |
| Hydrogen peroxide | H₂O₂ |
| Methyltrioxorhenium | MTO |
| 3-Methylpyridine-1-oxide | 3-Picoline N-oxide |
| 3-Methyl-4-nitropyridine-1-oxide | - |
| Sodium ethoxide | NaOEt |
Convergent and Sequential Synthesis Pathways to this compound
The synthesis of this compound can be approached through several strategic pathways, primarily categorized as convergent or sequential. While specific literature detailing the synthesis of this exact molecule is not extensively available, established methodologies for analogous 4-alkoxy-3-methylpyridine N-oxides provide a robust framework for its preparation. These syntheses are of significant industrial interest as these compounds are key intermediates in the production of proton pump inhibitors.
A plausible sequential synthesis for this compound would likely commence with the N-oxidation of 3-methylpyridine. This foundational step is typically accomplished using an oxidizing agent such as hydrogen peroxide in acetic acid or peracetic acid. nih.govorgsyn.orgorgsyn.org Following the formation of 3-methylpyridine 1-oxide, the subsequent critical step involves the introduction of a substituent at the 4-position. This is often achieved through nitration of the N-oxide, yielding 3-methyl-4-nitropyridine (B157339) 1-oxide. nih.govorgsyn.org The nitro group, being a good leaving group, can then be displaced by an ethoxide nucleophile (from a source like sodium ethoxide) to furnish the target compound, this compound. The final deoxygenation of the N-oxide, if required for a particular application, can be achieved using reagents like phosphorus trichloride (B1173362) or through catalytic hydrogenation. youtube.com
Convergent strategies, on the other hand, would involve the synthesis of a pre-functionalized pyridine ring that is then subjected to N-oxidation in a later step. For instance, one could envision the synthesis of 4-ethoxy-3-methylpyridine first, followed by N-oxidation. However, the former approach of functionalizing the pre-formed N-oxide is generally more common due to the activating and directing effects of the N-oxide group.
The table below outlines a proposed sequential synthetic pathway for this compound, drawing parallels from the synthesis of its methoxy (B1213986) analog.
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | N-Oxidation | 3-methylpyridine, H₂O₂/CH₃COOH, 70-80°C | 3-methylpyridine 1-oxide |
| 2 | Nitration | 3-methylpyridine 1-oxide, H₂SO₄/HNO₃ | 3-methyl-4-nitropyridine 1-oxide |
| 3 | Nucleophilic Substitution | 3-methyl-4-nitropyridine 1-oxide, NaOCH₂CH₃/Ethanol | This compound |
Innovative Synthetic Approaches for Pyridine N-Oxides
Recent advancements in synthetic organic chemistry have led to the development of novel and more efficient methods for the preparation and derivatization of pyridine N-oxides. These innovative approaches often focus on improving reaction efficiency, safety, and environmental friendliness.
Application of Microreactor Technology in N-Oxidation Processes
Microreactor technology has emerged as a powerful tool for chemical synthesis, offering significant advantages over traditional batch processes, particularly for potentially hazardous reactions like oxidations. wikipedia.orgresearchgate.net The N-oxidation of pyridines is a prime example where microreactors can offer enhanced safety and efficiency. bme.hubme.hu
The key benefits of using microreactors for N-oxidation include superior heat and mass transfer, which allows for precise temperature control and minimizes the risk of thermal runaways, a known hazard when using strong oxidants like peracids. wikipedia.orgbme.hu This enhanced control can lead to higher yields and selectivities. For instance, a continuous flow microreactor utilizing a packed-bed of titanium silicalite (TS-1) as a catalyst with hydrogen peroxide as the oxidant has been shown to be a safe, green, and highly efficient method for the synthesis of various pyridine N-oxides. organic-chemistry.orgorganic-chemistry.orgresearchgate.netthieme-connect.com This system can operate continuously for extended periods without loss of catalyst activity, making it suitable for large-scale production. organic-chemistry.orgorganic-chemistry.org
The table below summarizes the advantages of microreactor technology in N-oxidation processes compared to conventional batch methods.
| Feature | Microreactor Technology | Conventional Batch Reactors |
| Heat Transfer | Excellent, due to high surface-area-to-volume ratio. wikipedia.orgresearchgate.net | Limited, potential for hot spots and thermal runaway. bme.hu |
| Mass Transfer | Enhanced, leading to faster reaction rates. mdpi.com | Often diffusion-limited. |
| Safety | Significantly improved, smaller reaction volumes reduce risk. hzwkpche.com | Higher risk with exothermic reactions and hazardous reagents. bme.hu |
| Scalability | Readily scalable by numbering-up (parallelization). mdpi.com | Scaling up can be challenging and costly. |
| Process Control | Precise control over temperature, pressure, and residence time. hzwkpche.com | Less precise control, potential for side reactions. |
| Yield & Selectivity | Often higher due to optimized conditions. organic-chemistry.orghzwkpche.com | Can be lower due to side reactions and decomposition. |
C-H Activation Strategies for Pyridine N-Oxide Derivatization
Direct C-H activation has revolutionized the functionalization of aromatic compounds, and pyridine N-oxides are excellent substrates for such transformations. beilstein-journals.orgnih.gov The N-oxide group acts as a directing group, facilitating the selective functionalization of the C-H bonds at the C2 and C6 positions. This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences and improving atom economy.
Palladium-catalyzed C-H activation is a widely explored strategy for the derivatization of pyridine N-oxides. acs.orgnih.gov For example, the direct arylation of pyridine N-oxides with arylboronic acids or their derivatives can be achieved with high regioselectivity for the C2 position. beilstein-journals.orgrsc.org Similarly, alkenylation and alkylation reactions have been successfully developed, allowing for the introduction of a wide range of substituents onto the pyridine N-oxide scaffold. acs.orgnih.gov
Beyond palladium, other transition metals like rhodium have also been employed in the C-H functionalization of pyridine N-oxides, with computational and experimental studies highlighting the enhanced reactivity of N-oxides compared to their parent pyridines. unirioja.esnih.gov These methods provide a powerful toolbox for the synthesis of complex substituted pyridines, which are valuable in drug discovery and materials science.
The following table provides examples of C-H activation reactions on pyridine N-oxides.
| Reaction Type | Catalyst System | Coupling Partner | Position Functionalized |
| Arylation | Pd(OAc)₂ / TBAI | Potassium aryltrifluoroborates | C2 |
| Alkenylation | Pd(OAc)₂ / Ag₂CO₃ | Alkenes | C2 |
| Alkylation | Pd(OAc)₂dppf / Cs₂CO₃ | Alkyl bromides | C2 |
| Annulation | Rh(III) catalyst | Alkynes | C2 |
Principles of Sustainable Chemistry in the Preparation of this compound
The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes in the chemical industry. kahedu.edu.in The preparation of this compound and other pyridine N-oxides can be made more sustainable by adhering to these principles.
A key aspect is the choice of the oxidizing agent for the N-oxidation step. Traditional methods often employ peracids like m-chloroperoxybenzoic acid (m-CPBA), which generate significant amounts of waste and can be hazardous to handle. bme.hu A greener alternative is the use of hydrogen peroxide, ideally in water or a benign solvent, as its only byproduct is water. youtube.comacs.org The use of catalytic systems, such as the aforementioned TS-1 catalyst, further enhances the sustainability of the process by reducing the amount of reagents needed. organic-chemistry.orgorganic-chemistry.org
Atom economy is another crucial principle of green chemistry. kahedu.edu.in C-H activation strategies (as discussed in 2.3.2) are inherently more atom-economical than traditional cross-coupling reactions that require pre-halogenated substrates. By directly functionalizing C-H bonds, the generation of stoichiometric amounts of salt byproducts is avoided.
Furthermore, the application of microreactor technology (as discussed in 2.3.1) aligns well with the principles of sustainable chemistry. Microreactors can lead to significant energy savings due to better heat transfer and can improve reaction yields, thereby reducing waste. wikipedia.orghzwkpche.com The enhanced safety offered by microreactors also contributes to a more sustainable process by minimizing the risk of accidents and environmental contamination. hzwkpche.com
The table below summarizes the application of green chemistry principles to the synthesis of pyridine N-oxides.
| Green Chemistry Principle | Application in Pyridine N-Oxide Synthesis |
| Prevention of Waste | Using catalytic reactions and high-yield processes to minimize byproducts. kahedu.edu.in |
| Atom Economy | Employing C-H activation strategies to maximize the incorporation of reactant atoms into the final product. rsc.org |
| Less Hazardous Chemical Syntheses | Replacing hazardous oxidants like m-CPBA with safer alternatives like H₂O₂. youtube.combme.hu |
| Design for Energy Efficiency | Utilizing microreactors for better heat management and reduced energy consumption. wikipedia.orghzwkpche.com |
| Use of Renewable Feedstocks | Exploring bio-based routes to starting materials (a future prospect). |
| Catalysis | Using catalysts like TS-1 to enable more efficient and selective transformations. organic-chemistry.orgorganic-chemistry.org |
Elucidating the Chemical Reactivity and Reaction Mechanisms of 4 Ethoxy 3 Methylpyridine 1 Oxide
Intrinsic Reactivity of the N-Oxide Moiety
The N-oxide group in pyridine (B92270) N-oxides significantly alters the reactivity compared to the parent pyridine. semanticscholar.orgscripps.edubhu.ac.in The N-O bond introduces a dipolar character, with a positive charge on the nitrogen and a negative charge on the oxygen. scripps.edu This feature makes the molecule more susceptible to both electrophilic and nucleophilic attacks. semanticscholar.orgbhu.ac.in
Nucleophilic Character of the N-Oxide Oxygen
The oxygen atom of the N-oxide in 4-Ethoxy-3-methylpyridine (B10795) 1-oxide possesses a significant nucleophilic character. This is due to the lone pairs of electrons on the oxygen atom, making it a site for electrophilic attack. scripps.edu This nucleophilicity allows the N-oxide to react with various electrophiles, a key step in many of its transformations. For instance, in the presence of an acylating agent, the oxygen atom can attack the electrophilic carbon, initiating a cascade of reactions. abertay.ac.uk
The nucleophilicity of the N-oxide oxygen is a fundamental aspect of its chemistry, enabling a diverse range of reactions. The general mechanism involves the initial attack of the N-oxide oxygen on an electrophile, which is often followed by a subsequent nucleophilic attack on the pyridine ring. scripps.edu
Electrophilic Activation and Subsequent Transformative Reactions
Activation of the N-oxide by an electrophile is a common strategy to facilitate further reactions. This activation step makes the pyridine ring, particularly at the 2- and 4-positions, more susceptible to nucleophilic attack. scripps.edu For example, reaction with phosphorus oxychloride or other activating agents can lead to the introduction of various functional groups onto the pyridine ring. abertay.ac.uk
These transformations highlight the synthetic utility of the N-oxide group in modifying the pyridine scaffold. The initial electrophilic activation is crucial for a wide array of subsequent functionalization reactions.
Deoxygenation Reactions and Pathways
The removal of the oxygen atom from the N-oxide, known as deoxygenation, is a synthetically important transformation that regenerates the corresponding pyridine. acs.orgrsc.org This reaction can be achieved using a variety of reducing agents and methods.
Several reagents and catalytic systems have been developed for the deoxygenation of pyridine N-oxides, including:
Trivalent phosphorus compounds acs.org
Metal-catalytic systems acs.org
Photoredox catalysis researchgate.netchemrxiv.org
Iodide and formic acid rsc.org
The choice of deoxygenation method often depends on the other functional groups present in the molecule to ensure selectivity. researchgate.net For instance, visible-light-induced photoredox catalysis offers a mild and selective method for deoxygenation. researchgate.net A study utilizing a dilacunary silicotungstate as a photocatalyst demonstrated the selective deoxygenation of various pyridine N-oxides in high yields, tolerating other reducible functional groups. researchgate.net Another sustainable approach employs iodide as a catalytic reductant with formic acid serving as the activator, solvent, and stoichiometric reductant. rsc.org
The mechanism of deoxygenation can vary. For example, the iodide/formic acid system is suggested to proceed via an SN2-type mechanism where the iodide directly interacts with the N-oxide oxygen. rsc.org In photoredox catalysis, the process can involve single electron transfer steps. acs.org
Reactivity Profiles of the Substituted Pyridine Ring System
The presence of the N-oxide, ethoxy, and methyl groups on the pyridine ring of 4-Ethoxy-3-methylpyridine 1-oxide influences its reactivity towards both electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS) Patterns
Pyridine N-oxides are generally more reactive towards electrophilic aromatic substitution than their parent pyridines. bhu.ac.invaia.com The N-oxide group, through resonance, increases the electron density at the C-2 and C-4 positions, making these sites more susceptible to electrophilic attack. bhu.ac.invaia.com
For this compound, the directing effects of the substituents must be considered. The ethoxy group at the 4-position is an activating, ortho-, para-directing group. The methyl group at the 3-position is also an activating, ortho-, para-directing group. The N-oxide itself strongly directs to the 4-position. quimicaorganica.org
A prominent example of EAS on a related compound is the nitration of 3-methylpyridine (B133936) 1-oxide, which yields 3-methyl-4-nitropyridine (B157339) 1-oxide. orgsyn.org This reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. orgsyn.org The electrophile (NO₂⁺) preferentially attacks the 4-position, which is activated by the N-oxide and not sterically hindered. After the substitution, the N-oxide can be deoxygenated to yield the 4-substituted pyridine. bhu.ac.in
The general strategy for introducing electrophiles at the 4-position of a pyridine ring often involves the formation of the N-oxide, followed by the EAS reaction, and subsequent deoxygenation. quimicaorganica.org
Nucleophilic Aromatic Substitution (SNAr) Processes
Pyridine N-oxides are also more reactive towards nucleophilic aromatic substitution than pyridines. semanticscholar.orgbhu.ac.in The electron-withdrawing nature of the N-oxide group activates the ring for nucleophilic attack, particularly at the C-2 and C-6 positions.
In the case of this compound, the ethoxy group at the 4-position can potentially act as a leaving group in a nucleophilic aromatic substitution reaction, although this is less common than substitution at the activated 2- or 6-positions. The presence of other substituents and the nature of the nucleophile and reaction conditions will determine the outcome. ntu.edu.sg
The amination of methoxypyridines has been achieved using sodium hydride in the presence of lithium iodide, demonstrating a transition-metal-free approach to aminopyridines. ntu.edu.sg This method was successful for amination at the C2- or C4-position without the need for an electron-withdrawing group on the pyridine ring. ntu.edu.sg
Radical Reactions and Single-Electron Transfer Mechanisms
The chemistry of pyridine N-oxides has expanded beyond traditional two-electron pathways to include a growing field of radical reactions initiated by single-electron transfer (SET). nih.govdigitellinc.com These processes often involve the generation of a pyridine N-oxy radical, a highly reactive intermediate with an unpaired electron, which can participate in a variety of synthetic transformations. rsc.orgnih.gov The formation of this radical species can be achieved through several methods, including electrochemical oxidation, direct photoexcitation, or, more commonly, through photoredox catalysis. nih.govdigitellinc.comrsc.org
In the context of this compound, single-electron oxidation would lead to the corresponding pyridine N-oxy radical. The presence of the electron-donating ethoxy and methyl groups is expected to influence the oxidation potential of the N-oxide and the stability of the resulting radical. Generally, electron-donating groups can facilitate the SET process by lowering the oxidation potential.
Another significant radical-mediated transformation is the functionalization of the pyridine ring itself. For instance, photoredox-catalyzed reactions of pyridine N-oxides with various radical precursors can lead to the introduction of new substituents at positions ortho to the N-oxide. digitellinc.com For this compound, this could potentially offer a route to functionalization at the C2 or C6 positions.
The table below summarizes key aspects of radical generation from substituted pyridine N-oxides, providing a framework for understanding the potential reactivity of this compound.
| Method of Radical Generation | Key Intermediates | Influencing Factors | Potential Reactions of this compound |
| Photoredox Catalysis | Pyridine N-oxy radical | Photocatalyst, Solvent, Substituents | Hydrogen Atom Transfer (HAT), ortho-C-H functionalization |
| Direct Photoexcitation | Biradical species | Wavelength of light, Substituents | Rearrangements, Cycloadditions |
| Electrochemical Oxidation | Pyridine N-oxy radical | Electrode potential, Solvent | Dimerization, Reactions with nucleophiles |
Stereoelectronic and Steric Effects of Ethoxy and Methyl Substituents on Reactivity
The reactivity of the pyridine N-oxide ring in this compound is significantly modulated by the electronic and steric properties of the ethoxy and methyl substituents. These effects influence the electron density distribution within the aromatic system, the accessibility of reaction sites, and the stability of intermediates.
Stereoelectronic Effects:
The 4-ethoxy group, an oxygen-containing substituent, exerts a strong +M (mesomeric) or +R (resonance) effect, donating electron density to the pyridine ring through its lone pair of electrons. This effect is most pronounced at the ortho and para positions relative to the substituent. In the case of this compound, this electron donation increases the electron density at the C2, C6, and N-oxide oxygen atoms. The increased nucleophilicity of the N-oxide oxygen can enhance its reactivity towards electrophiles. Conversely, the increased electron density on the ring can influence the regioselectivity of electrophilic and nucleophilic attacks.
Steric Effects:
The 3-methyl group introduces steric hindrance around the C2 and C4 positions. This steric bulk can impede the approach of reagents to these positions, potentially directing reactions to the less hindered C6 position. For instance, in reactions involving large or bulky reagents, the steric clash with the 3-methyl group could be a determining factor in the regiochemical outcome.
The 4-ethoxy group, while electronically donating, also possesses some steric bulk, particularly due to the ethyl chain. However, its position at C4 is less likely to sterically hinder reactions at the ortho positions (C3 and C5) compared to a substituent at C2 or C6.
| Reaction Type | Effect of 4-Ethoxy Group (Electronic) | Effect of 3-Methyl Group (Electronic) | Effect of 3-Methyl Group (Steric) | Predicted Outcome for this compound |
| Electrophilic attack on Oxygen | Increased nucleophilicity | Increased nucleophilicity | Minimal | Enhanced reactivity towards electrophiles |
| Electrophilic attack on Ring | Activation of C2, C6 | Weak activation | Hindrance at C2, C4 | Attack favored at C6 |
| Nucleophilic attack on Ring | Deactivation | Weak deactivation | Hindrance at C2, C4 | Generally disfavored, but if forced, would avoid C2 and C4 |
| Radical attack on Ring | Influence on radical stability | Influence on radical stability | Hindrance at C2, C4 | Regioselectivity dependent on the specific radical reaction |
Investigating Rearrangement Reactions Involving Pyridine N-Oxides (e.g., Polonovski Rearrangement)
Pyridine N-oxides are known to undergo a variety of rearrangement reactions, often initiated by acylation of the N-oxide oxygen. arkat-usa.orgchemtube3d.com A classic example is the Polonovski rearrangement, which typically involves the reaction of a tertiary amine N-oxide with an activating agent like acetic anhydride (B1165640). organicreactions.orgresearchgate.net While the classical Polonovski reaction leads to an iminium ion and subsequent products, the reaction with heteroaromatic N-oxides can proceed through different pathways.
For a substituted pyridine N-oxide such as this compound, treatment with an acylating agent like acetic anhydride would first lead to the formation of an N-acetoxy pyridinium (B92312) salt. From this intermediate, several rearrangement pathways are possible. One common pathway for pyridine N-oxides with an alkyl group at the 2-position is the Boekelheide rearrangement, which results in the formation of a 2-acetoxymethyl pyridine. fu-berlin.de
In the case of this compound, which lacks a 2-alkyl group, a different rearrangement might be favored. The reaction could potentially lead to the formation of a pyridone derivative. The mechanism would involve the initial N-acetoxylation, followed by attack of an acetate (B1210297) ion at one of the activated ring positions (C2 or C6). Subsequent elimination would lead to the corresponding acetoxypyridine, which could then tautomerize to the more stable pyridone. The regioselectivity of this process would be influenced by the stereoelectronic effects of the ethoxy and methyl groups, as discussed in the previous section.
Recent studies have also indicated that some rearrangements of N-oxides can proceed through radical intermediates, especially under thermal or photochemical conditions. fu-berlin.de The formation of such intermediates could lead to a different array of products.
The table below outlines a plausible, though not experimentally verified for this specific compound, reaction sequence for the rearrangement of this compound with acetic anhydride.
| Step | Reactants | Intermediate/Product | Description |
| 1 | This compound, Acetic anhydride | N-acetoxy-4-ethoxy-3-methylpyridinium | Acylation of the N-oxide oxygen |
| 2 | N-acetoxy-4-ethoxy-3-methylpyridinium, Acetate ion | 2-Acetoxy-4-ethoxy-3-methylpyridine or 6-Acetoxy-4-ethoxy-3-methylpyridine | Nucleophilic attack of acetate on the pyridine ring |
| 3 | Acetoxypyridine intermediate | 4-Ethoxy-3-methyl-2-pyridone or 4-Ethoxy-3-methyl-6-pyridone | Tautomerization to the stable pyridone |
Coordination Chemistry and Supramolecular Interactions of 4 Ethoxy 3 Methylpyridine 1 Oxide
Ligand Properties of 4-Ethoxy-3-methylpyridine (B10795) 1-oxide
The ligand properties of 4-Ethoxy-3-methylpyridine 1-oxide are primarily dictated by the electron-donating nature of the N-oxide oxygen atom and the influence of the ring substituents.
Pyridine (B92270) N-oxides are known to be weaker bases than their parent pyridine counterparts. For instance, the pKa of protonated pyridine N-oxide is approximately 0.8, which is significantly lower than that of pyridinium (B92312) ion. The Lewis basicity of this compound is centered at the oxygen atom of the N-oxide group, which acts as an electron donor. The presence of both a methyl and an ethoxy group, which are electron-donating, is expected to increase the electron density on the pyridine ring and, subsequently, on the N-oxide oxygen. This enhancement of electron density would theoretically increase the Lewis basicity of the molecule compared to unsubstituted pyridine N-oxide.
The protonation of this compound occurs at the N-oxide oxygen, forming a hydroxylammonium-type cation. The stability of this protonated species is influenced by the solvent environment and the nature of the counter-ion.
As a ligand, this compound typically coordinates to metal centers through its N-oxide oxygen atom. This monodentate coordination is the most common bonding mode. However, depending on the metal ion, its coordination preferences, and the presence of other ligands, different coordination geometries can be achieved.
In the case of related substituted pyridine N-oxides, such as 4-methylpyridine (B42270) N-oxide, coordination to metal centers like tin(II) has been observed to result in various structures, including one-dimensional coordination polymers. In these structures, the ligand can bridge two metal centers. This suggests that this compound could also exhibit bridging behavior, leading to the formation of polynuclear complexes or coordination polymers. The steric bulk of the ethoxy and methyl groups might influence the feasibility of such bridging modes.
A study on silver(I) complexes with various pyridine N-oxides revealed that ligands with electron-donating groups tend to form metallogels, highlighting the crucial role of the N-O functionality in coordination and supramolecular assembly. nih.gov This suggests that this compound would be a good candidate for forming such gel-like materials with silver(I) and potentially other metal ions.
Formation and Structural Analysis of Metal Complexes with Transition Elements
The reaction of this compound with transition metal salts is expected to yield a variety of coordination complexes. The formation and structure of these complexes are dependent on factors such as the metal-to-ligand ratio, the nature of the metal salt's anion, and the reaction conditions.
The increased electron-donating capacity of this compound, due to its substituents, could lead to stronger metal-ligand bonds compared to unsubstituted pyridine N-oxide. Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy would be instrumental in characterizing these complexes. In IR spectroscopy, a shift in the N-O stretching frequency upon coordination is a key indicator of complex formation.
Below is a representative table of expected coordination complexes and their potential structural features, based on the behavior of analogous ligands.
| Metal Ion | Potential Complex Stoichiometry (M:L) | Expected Coordination Geometry | Potential Structural Features |
| Copper(II) | 1:2 or 1:4 | Square planar or Octahedral | Mononuclear complex |
| Cobalt(II) | 1:2 or 1:4 | Tetrahedral or Octahedral | Mononuclear complex |
| Nickel(II) | 1:4 or 1:6 | Octahedral | Mononuclear complex |
| Zinc(II) | 1:2 | Tetrahedral | Mononuclear complex |
| Silver(I) | 1:1 or 1:2 | Linear or Trigonal planar | Potential for metallogel formation |
| Vanadyl(IV) | 1:1 | Square pyramidal | Mononuclear complex with other ligands |
This table is illustrative and based on the known coordination chemistry of similar pyridine N-oxide ligands.
Interactions and Ligation Properties with f-Element Cations (Lanthanides and Actinides)
Pyridine N-oxide and its derivatives are known to form complexes with f-block elements. The hard nature of the N-oxide oxygen donor is suitable for coordination to the hard lanthanide and actinide cations. The introduction of electron-donating ethoxy and methyl groups in this compound would enhance its donor strength, potentially leading to more stable complexes with these elements.
The coordination of such ligands to lanthanide ions can result in complexes with interesting photoluminescent and magnetic properties. The specific coordination number and geometry around the f-element cation would be influenced by the steric demands of the ligand and the nature of the counter-ions. It is conceivable that multiple this compound ligands could coordinate to a single metal center, or they could be part of a more complex ligand system.
Supramolecular Assembly and Intermolecular Hydrogen Bonding Networks
In complexes with metal ions, the uncoordinated N-oxide oxygen of a bridging ligand or the oxygen atom of a co-crystallized solvent molecule can participate in hydrogen bonding. Furthermore, the aromatic C-H bonds of the pyridine ring can act as weak hydrogen bond donors, interacting with the N-oxide oxygen or other acceptor atoms in the crystal lattice.
For instance, in a molecular complex of 4-methylpyridine N-oxide with saccharin, hydrogen bonds play a crucial role in the formation of the supramolecular structure. researchgate.net It is highly probable that this compound would engage in similar intermolecular interactions, leading to the formation of well-defined supramolecular assemblies. These assemblies can take the form of chains, sheets, or three-dimensional networks, depending on the specific interactions present.
Strategic Applications in Advanced Organic Synthesis and Catalysis
4-Ethoxy-3-methylpyridine (B10795) 1-oxide as a Versatile Synthetic Intermediate
Pyridine (B92270) N-oxides are established as crucial intermediates for the synthesis of functionalized pyridines that are otherwise difficult to access. mdpi.comwikipedia.org The N-oxide group modifies the electron distribution of the aromatic ring, making the 2- and 4-positions susceptible to both nucleophilic and electrophilic attack, a feature not observed in the parent pyridine. scripps.eduwikipedia.org
The N-oxide functionality serves as a powerful directing group and activator for introducing a wide array of substituents onto the pyridine core. scripps.eduwikipedia.org For instance, the treatment of pyridine N-oxides with reagents like phosphorus oxychloride can introduce chlorine atoms at the 2- and 4-positions. wikipedia.org These halogenated pyridines are themselves versatile precursors for a multitude of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Following functionalization, the N-oxide group can be readily removed through deoxygenation using reagents such as zinc dust or phosphorus trichloride (B1173362), restoring the pyridine ring. wikipedia.orgyoutube.com This "activate-functionalize-deoxygenate" strategy provides a robust pathway to highly substituted pyridines, which are key components in many biologically active molecules. nih.gov While specific literature on 4-Ethoxy-3-methylpyridine 1-oxide is limited, its structure suggests it can undergo analogous transformations, allowing for further substitution at the activated 2- and 6-positions, thereby serving as a gateway to a family of uniquely substituted pyridine derivatives.
Table 1: Representative Transformations of Pyridine N-Oxides for Pyridine Synthesis This table presents general reactions applicable to pyridine N-oxides, illustrating the potential pathways for this compound.
| Reaction Type | Reagent Example | Position(s) Functionalized | Resulting Intermediate | Reference(s) |
| Chlorination | Phosphorus oxychloride (POCl₃) | 2- and 4- | Chloro-substituted pyridines | wikipedia.org |
| Nitration | H₂SO₄ / HNO₃ | 4- | Nitro-substituted pyridines | orgsyn.org |
| Alkylation/Arylation | Grignard or Organolithium Reagents | 2- | Alkylated/arylated pyridines | youtube.com |
| Deoxygenation | Zinc (Zn) dust or Phosphorus Trichloride (PCl₃) | N/A (Group Removal) | Parent pyridine | wikipedia.orgyoutube.com |
Integration into the Construction of Complex Heterocyclic Scaffolds
The substituted pyridines derived from N-oxide precursors are valuable building blocks for constructing more intricate molecular architectures. scripps.edu The functional groups introduced via N-oxide chemistry can participate in subsequent cyclization reactions to form fused or polycyclic heterocyclic systems. nih.gov For example, a pyridine bearing both an amino group and a carboxyl group, installed through a multi-step sequence starting from the N-oxide, could be cyclized to form a pyridopyrimidinone scaffold. Similarly, multicomponent reactions can leverage the reactivity of these functionalized pyridines to assemble complex structures in a single step. nih.gov This approach, which combines the activating properties of the N-oxide with modern synthetic methodologies, provides a powerful platform for accessing novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. nih.gov
Catalytic Functions of Pyridine N-Oxides in Organic Transformations
Beyond their role as stoichiometric intermediates, pyridine N-oxides have emerged as a distinct and highly active class of organocatalysts and ligands in metal-catalyzed reactions. scripps.edunih.gov Their strong Lewis basicity, stemming from the polarized N-O bond, is central to their catalytic prowess. nih.gov
Pyridine N-oxides are potent Lewis base organocatalysts, particularly effective in activating organosilicon compounds. nih.govresearchgate.net In reactions like the asymmetric allylation of aldehydes, the nucleophilic oxygen of the N-oxide coordinates to the silicon atom of an allyl(trichloro)silane. nih.govacs.org This interaction forms a hypervalent silicon species, which enhances the nucleophilicity of the allyl group, facilitating its addition to the aldehyde. researchgate.net Chiral, non-racemic pyridine N-oxides have been developed to induce high levels of enantioselectivity in these transformations, providing access to optically active homoallylic alcohols. nih.govacs.org
Table 2: Organocatalytic Applications of Pyridine N-Oxides
| Reaction Type | Role of Pyridine N-Oxide | Substrate Examples | Product Type | Reference(s) |
| Allylation | Lewis base activation of allyl(trichloro)silane | Aldehydes | Homoallylic alcohols | nih.govresearchgate.netacs.org |
| Propargylation | Lewis base activation of propargylsilanes | Aldehydes | Homopropargylic alcohols | nih.gov |
| Acylative Kinetic Resolution | Nucleophilic acyl transfer catalyst | Azoles, Aldehydes | Enantiomerically enriched esters | acs.org |
| Ring-opening of meso-epoxides | Nucleophilic activation of silicon reagents | meso-Epoxides, SiCl₄ | Chiral chlorohydrins | nih.gov |
Efficacy as Ligands in Asymmetric and Metal-Catalyzed Processes
The oxygen atom of the N-oxide function is an excellent electron-pair donor, making these compounds effective ligands for a variety of transition metals. scripps.edunih.gov In asymmetric catalysis, chiral pyridine N-oxide ligands are used to create a defined chiral environment around a metal center, which directs the stereochemical outcome of the reaction. nih.gov For example, copper complexes of chiral pyridine N-oxide-oxazoline ligands have been employed in asymmetric nitroaldol (Henry) reactions. mdpi.com Similarly, iridium complexes bearing P,N-ligands, where the N-donor is an oxazoline, have been successfully used for the enantioselective hydrogenation of imines. nih.gov The modular nature of pyridine N-oxide synthesis allows for fine-tuning of the ligand's steric and electronic properties to optimize reactivity and selectivity for specific metal-catalyzed transformations. nih.govresearchgate.net
Role as a Reagent in Oxidation and Reduction Methodologies
The N-oxide group is intrinsically linked to redox chemistry, acting as both an oxygen donor in oxidation reactions and being the subject of removal in reduction (deoxygenation) processes. researchgate.netarkat-usa.org
In certain contexts, pyridine N-oxides can function as mild, stoichiometric oxidizing agents, transferring their oxygen atom to a suitable substrate. wikipedia.orgresearchgate.net This capability is harnessed in specific synthetic transformations where a controlled oxygen transfer is required.
More commonly, the N-oxide is utilized as an activating group that is subsequently removed. The deoxygenation of the pyridine N-oxide is a reductive process crucial for completing the synthesis of a target pyridine derivative after ring functionalization has been achieved. youtube.comarkat-usa.org This reduction is typically performed with high chemoselectivity using reagents like phosphorus trichloride, which selectively removes the oxygen without affecting other functional groups, or through catalytic hydrogenation. youtube.com This dual role in oxidation (as a reagent) and reduction (as a substrate for deoxygenation) underscores the versatility of the N-oxide group in synthetic strategy. wikipedia.orgarkat-usa.org
Table 3: Redox Roles of Pyridine N-Oxides
| Process | Role of Pyridine N-Oxide | Typical Reagents/Conditions | Purpose | Reference(s) |
| Oxidation | Oxidizing Agent (Oxygen Donor) | Substrate-dependent, often thermal | Oxygenates a substrate | wikipedia.orgresearchgate.net |
| Reduction (Deoxygenation) | Substrate to be Reduced | PCl₃, Zn/NH₄Cl, Catalytic Hydrogenation | Removes activating group to yield final pyridine | youtube.comarkat-usa.org |
Advanced Spectroscopic and Structural Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for establishing the carbon-hydrogen framework of "4-Ethoxy-3-methylpyridine 1-oxide".
¹H NMR Spectroscopy: In a ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift (δ) indicates the electronic environment of a proton, the integration value reveals the number of protons represented by the signal, and the splitting pattern (multiplicity) shows the number of adjacent protons. For "this compound," one would expect distinct signals for the protons on the pyridine (B92270) ring and the ethoxy and methyl substituents. The N-oxide group generally causes a downfield shift for the ring protons compared to the parent pyridine.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a signal for each chemically unique carbon atom. docbrown.info The chemical shift values are indicative of the carbon's hybridization and its bonding environment. The electronegative oxygen of the ethoxy group and the N-oxide function significantly influence the chemical shifts of the nearby carbon atoms. docbrown.infodocbrown.info Based on analogous structures like 4-methylpyridine (B42270) N-oxide and various ethers, the expected chemical shifts can be predicted. docbrown.infodocbrown.inforsc.org
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Ethoxy-3-methylpyridine (B10795) 1-oxide
| Assignment | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
| Pyridine Ring-H2 | Aromatic CH | ~8.0-8.2 | ~138-140 | Downfield shift due to proximity to the N-oxide group. |
| Pyridine Ring-H5 | Aromatic CH | ~6.9-7.1 | ~125-127 | |
| Pyridine Ring-H6 | Aromatic CH | ~8.0-8.2 | ~138-140 | Downfield shift due to proximity to the N-oxide group. |
| Ring-C3 (Methyl) | Aromatic C | --- | ~126-128 | Substituted carbon. |
| Ring-C4 (Ethoxy) | Aromatic C | --- | ~150-155 | Substituted carbon, significantly shifted by ether oxygen. |
| Ethoxy (-OCH₂CH₃) | Aliphatic CH₂ | ~4.0-4.2 (quartet) | ~65-70 | Shifted downfield by the adjacent oxygen atom. |
| Ethoxy (-OCH₂CH₃) | Aliphatic CH₃ | ~1.3-1.5 (triplet) | ~14-16 | Typical range for a terminal methyl group in an ethyl ether. |
| Methyl (-CH₃) | Aliphatic CH₃ | ~2.3-2.5 (singlet) | ~18-21 | Attached to the aromatic ring. |
Predicted values are based on data from related pyridine N-oxides and aliphatic ethers. Actual values may vary depending on the solvent and experimental conditions.
To unambiguously assign the signals from ¹H and ¹³C NMR, two-dimensional (2D) NMR experiments are employed. These experiments reveal correlations between nuclei, confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those separated by two or three bonds. For this molecule, COSY would show a clear correlation between the -CH₂- and -CH₃ protons of the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. This would definitively link the proton signals of the ethoxy and methyl groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows longer-range couplings between protons and carbons (typically over 2-4 bonds). HMBC is crucial for confirming the substitution pattern on the pyridine ring. For instance, it would show correlations from the ethoxy -CH₂- protons to the C4 carbon of the ring and from the methyl protons to the C3 carbon, confirming their positions.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. cardiff.ac.uk These two methods are often complementary. cardiff.ac.uk
For "this compound," key vibrational modes would include:
N-O Stretch: A strong band in the IR spectrum, typically found in the 1200-1300 cm⁻¹ region, is characteristic of the N-oxide group.
C-O-C Stretch: The asymmetric stretching of the ethoxy group's ether linkage produces a strong absorption, usually around 1200-1250 cm⁻¹.
Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring appear in the 1400-1650 cm⁻¹ region.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic ring provide information about the substitution pattern and are typically found between 700-900 cm⁻¹.
Interactive Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |
| Aromatic C=C/C=N Stretch | 1400-1650 | IR, Raman |
| N-O Stretch | 1200-1300 | IR (Strong) |
| C-O-C Asymmetric Stretch | 1200-1250 | IR (Strong) |
| C-H Bending (Aromatic) | 700-900 | IR |
Data is based on general values for pyridine N-oxides and ethers. researchgate.netresearchgate.net
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
For "this compound" (Molecular Formula: C₈H₁₁NO₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its exact molecular weight (153.18 g/mol ). Under electron impact (EI) ionization, the molecular ion can undergo characteristic fragmentation. sapub.org Plausible fragmentation pathways include:
Loss of an oxygen atom from the N-oxide group to give a fragment at [M-16]⁺.
Loss of an ethyl radical (•CH₂CH₃) from the ethoxy group, resulting in a fragment at [M-29]⁺.
Loss of an ethoxy radical (•OCH₂CH₃) to yield a fragment at [M-45]⁺.
Cleavage of the methyl group, leading to a fragment at [M-15]⁺.
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms can be determined.
Should a suitable crystal of "this compound" be grown, X-ray analysis would provide:
Unambiguous confirmation of the atomic connectivity.
Precise bond lengths, bond angles, and torsion angles.
Information on the planarity of the pyridine ring.
Details of intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing in the solid state.
While no public crystal structure data is currently available for this specific compound, this technique remains the gold standard for absolute structural proof.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. uzh.ch The UV-Vis spectrum of an aromatic compound like "this compound" is characterized by absorptions arising from π → π* and n → π* electronic transitions. uzh.chresearchgate.net
π → π transitions:* These are typically high-intensity absorptions resulting from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system.
n → π transitions:* These lower-intensity transitions involve the promotion of non-bonding electrons (from the oxygen atoms of the N-oxide and ethoxy groups) to π* antibonding orbitals. uzh.ch
The presence of the N-oxide group and the ethoxy substituent on the pyridine ring influences the energy of these transitions, causing shifts in the absorption maxima (λ_max) compared to unsubstituted pyridine N-oxide. researchgate.netsharif.edu The spectrum provides a characteristic electronic fingerprint of the molecule. sharif.edu
Advanced Research Applications and Rational Design Principles
Design Principles for Hypoxia-Activated Prodrugs Utilizing N-Oxide Scaffolds
Hypoxia, or low oxygen tension, is a characteristic feature of the microenvironment in most solid tumors and is associated with resistance to conventional cancer therapies. nih.gov This has led to the development of hypoxia-activated prodrugs (HAPs), which are inactive compounds that are selectively converted to their cytotoxic form in the low-oxygen conditions of tumors. nih.govbiologists.com N-oxide-containing compounds are a major class of HAPs due to their favorable reduction properties in hypoxic environments. nih.gov
The fundamental design principle for N-oxide-based HAPs revolves around the enzymatic reduction of the N-oxide group. nih.govnih.gov In normal oxygenated (normoxic) tissues, the N-oxide is stable. However, in hypoxic tissues, elevated levels of reductase enzymes, such as cytochrome P450 reductases, can reduce the N-oxide to the corresponding pyridine (B92270) derivative. nih.govnih.gov This reduction can trigger the release of a cytotoxic agent.
Key design considerations for utilizing pyridine N-oxide scaffolds like 4-Ethoxy-3-methylpyridine (B10795) 1-oxide include:
Redox Potential: The ease of reduction of the N-oxide is a critical parameter. The electronic nature of the substituents on the pyridine ring can modulate this potential. For 4-Ethoxy-3-methylpyridine 1-oxide, the electron-donating nature of the 4-ethoxy and 3-methyl groups would increase the electron density on the pyridine ring, making the N-oxide group more challenging to reduce compared to unsubstituted pyridine N-oxide. This allows for fine-tuning of the activation to match the specific level of hypoxia in a target tumor.
Mechanism of Action: The reduction of the N-oxide can be designed to unmask a potent cytotoxic drug. For instance, the N-oxide could be part of a molecule that is a topoisomerase inhibitor or a DNA-damaging agent upon activation. nih.govnih.gov
Biocompatibility: The prodrug itself should be non-toxic and stable in the bloodstream to minimize off-target effects. acs.orgnih.gov The N-oxide functionality can increase water solubility and reduce membrane permeability, which can be advantageous for a prodrug's pharmacokinetic profile. acs.org
Two of the most well-studied N-oxide HAPs are Tirapazamine (TPZ) and Banoxantrone (AQ4N), which have undergone clinical trials. nih.gov Their development has provided crucial insights into the principles of designing hypoxia-selective therapies.
Table 1: Design Principles for N-Oxide Based Hypoxia-Activated Prodrugs
| Design Principle | General Description | Relevance for this compound |
| Hypoxia-Selective Activation | The N-oxide is reduced by enzymes (e.g., cytochrome P450 reductases) that are overexpressed in hypoxic tumor environments. nih.govnih.gov | The redox potential of the N-oxide group is modulated by the electron-donating ethoxy and methyl groups, allowing for tunable activation. |
| Effector Release Mechanism | Reduction of the N-oxide triggers a conformational or electronic change that releases the active cytotoxic "warhead". nih.gov | The pyridine derivative formed upon reduction would have different electronic and steric properties, which could be harnessed to trigger drug release. |
| Low Normoxic Toxicity | The prodrug form is stable and exhibits minimal toxicity under normal oxygen conditions. nih.gov | The N-oxide group can improve solubility and alter membrane transport, contributing to a favorable safety profile before activation. acs.org |
| Favorable Pharmacokinetics | The prodrug should have appropriate solubility, stability, and distribution properties to reach the target tumor tissue. acs.org | The polarity of the N-oxide group and the lipophilicity of the ethoxy and methyl groups would influence the overall pharmacokinetic profile. |
Development of Fluorescent Probes and Sensors based on N-Oxide Reactivity
The unique reactivity of the N-oxide group makes it an attractive component in the design of fluorescent probes and sensors for detecting various biological species and conditions. rsc.org The general strategy involves designing a molecule where the N-oxide functionality quenches or modifies the fluorescence of a nearby fluorophore. A specific chemical reaction, such as reduction of the N-oxide, cleaves the N-O bond and restores or shifts the fluorescence, providing a detectable signal. rsc.orgresearchgate.net
The design of such probes often relies on photophysical processes like:
Intramolecular Charge Transfer (ICT): The zwitterionic nature of the N-oxide can facilitate ICT, which can be used to create "turn-on" fluorescent probes. rsc.orgresearchgate.net In its native state, the molecule might be non-fluorescent, but upon reaction (e.g., reduction under hypoxic conditions or by specific analytes like Fe(II)), the electronic structure changes, leading to strong fluorescence emission. rsc.org
Photoinduced Electron Transfer (PeT): The N-oxide can act as an electron acceptor in a PeT-based quenching mechanism. rsc.org When the N-oxide is present, the excited state of the fluorophore is quenched through electron transfer to the N-oxide moiety. Removal of the N-oxide group through a chemical reaction disrupts the PeT process, leading to a "turn-on" fluorescent response.
For a molecule like this compound, the electron-donating substituents would influence the energy levels of the molecular orbitals, thereby affecting the ICT and PeT processes. This allows for the rational design of probes with specific absorption and emission wavelengths. rsc.org For example, N-oxide-based probes have been developed for detecting hydrogen sulfide (B99878) (H₂S) and formaldehyde. rsc.org
Table 2: Strategies for N-Oxide-Based Fluorescent Probes
| Strategy | Mechanism | Potential Application for a this compound-based Probe |
| Hypoxia Sensing | The N-oxide is enzymatically reduced in hypoxic conditions, leading to cleavage of the N-O bond and a "turn-on" fluorescent signal. rsc.orgresearchgate.net | Imaging of hypoxic tumors by detecting the change in fluorescence as the probe is activated. |
| Analyte Detection (e.g., Fe(II)) | The N-oxide reacts selectively with an analyte like Fe(II), which reduces the N-oxide and triggers a fluorescent response. rsc.org | A probe for detecting Fe(II) levels in cells, with the ethoxy and methyl groups tuning the sensitivity and spectral properties. |
| pH Sensing | Protonation of the N-oxide can alter the electronic properties and thus the fluorescence of the molecule. rsc.org | Development of a pH-sensitive probe, where the basicity of the N-oxide is modulated by the substituents. |
Rational Design of Pyridine N-Oxide-Based Ligands for Targeted Catalytic Performance and Metal Extraction
Pyridine N-oxides are versatile ligands in coordination chemistry and catalysis. scispace.comrsc.orgscripps.edu They bind to metal ions through the oxygen atom, and the electronic properties of the ligand can be finely tuned by substituents on the pyridine ring. researchgate.netwikipedia.org
Targeted Catalytic Performance:
The rational design of pyridine N-oxide-based ligands for catalysis focuses on modulating the steric and electronic environment of the metal center to control its activity and selectivity. uzh.chacs.org
Electronic Tuning: The electron-donating ethoxy and methyl groups in this compound increase the electron density on the oxygen atom. This enhances the ligand's donor strength, which can stabilize higher oxidation states of the metal center or increase the catalytic activity in certain reactions.
Steric Influence: The 3-methyl group provides some steric bulk near the coordination site, which can influence the substrate approach and the selectivity of the catalytic reaction (e.g., enantioselectivity in asymmetric catalysis if a chiral backbone is introduced). scispace.comacs.org
Pyridine N-oxide ligands have been employed in a variety of catalytic reactions, including oxidations, coupling reactions, and Michael additions. rsc.orgrsc.org For example, chiral pyridine N-oxides have been successfully used as organocatalysts in acylative dynamic kinetic resolutions. acs.org
Metal Extraction:
The strong coordinating ability of the N-oxide oxygen makes these ligands suitable for metal extraction and separation. researchgate.net The selectivity for a particular metal ion can be engineered by:
Hard and Soft Acids and Bases (HSAB) Principle: The hard oxygen donor of the N-oxide preferentially binds to hard metal ions.
Chelation and Preorganization: Incorporating the pyridine N-oxide moiety into a larger, pre-organized ligand structure can enhance both the binding affinity and selectivity for a target metal ion.
The specific substitution pattern of this compound would influence its solubility in different phases and its affinity for specific metal ions, making it a candidate for designing selective extractants.
N-Oxides in Advanced Material Science: Anchoring Groups and Polymer Applications
The unique properties of the N-oxide group are also being exploited in materials science. acs.orgcambridge.org
Anchoring Groups:
The polar N-oxide group can serve as an effective anchoring group to bind to surfaces. This is useful for:
Surface Modification: Attaching molecules with specific functionalities to the surface of materials to alter their properties (e.g., wettability, biocompatibility).
Immobilization of Catalysts: Anchoring homogeneous catalysts onto solid supports, which facilitates catalyst separation and recycling.
Polymer Applications:
Incorporating pyridine N-oxide moieties into polymers can impart unique properties:
Nonlinear Optical (NLO) Materials: The large dipole moment of the pyridine N-oxide unit makes it a promising chromophore for second-harmonic generation. cambridge.org Polymers containing these moieties have been investigated for applications in optoelectronics.
Biomedical Polymers: Polymeric N-oxides are being explored for biomedical applications due to their excellent blood compatibility, non-immunogenicity, and "stealth" properties that prevent adhesion of microorganisms. acs.orgnih.gov These characteristics make them potential alternatives to polymers like polyethylene (B3416737) glycol (PEG) in drug delivery and surface engineering. nih.gov
In a polymer containing this compound as a pendant group, the ethoxy and methyl substituents would affect the polymer's solubility, thermal stability, and its interaction with other materials or biological systems. cambridge.org
Table 3: Applications of Pyridine N-Oxides in Material Science
| Application Area | Role of the N-Oxide Group | Potential Contribution of this compound |
| Nonlinear Optics | Acts as a π-acceptor in a push-pull electronic system, creating a large molecular dipole moment. cambridge.org | The ethoxy group acts as a π-donor, enhancing the push-pull character and potentially the NLO response. |
| "Stealth" Biomaterials | The hydrophilic and non-fouling nature of the N-oxide prevents protein and cell adhesion. acs.orgnih.gov | Could be incorporated into biocompatible polymers for medical devices or drug delivery systems. |
| Surface Anchoring | The polar N-oxide group provides a strong binding site to surfaces or nanoparticles. | Used to functionalize surfaces, with the substituents influencing the packing and orientation of the molecules. |
| Polymer Synthesis | Can influence the polymerization process and the final properties of the polymer, such as glass transition temperature and solubility. cambridge.org | The substituents would affect the monomer's reactivity and the resulting polymer's physical properties. |
Emerging Trends and Future Research Perspectives
Integration of 4-Ethoxy-3-methylpyridine (B10795) 1-oxide Synthesis with Continuous Flow Chemistry
Continuous flow chemistry is emerging as a powerful tool for the synthesis of pyridine (B92270) N-oxides, offering significant advantages over traditional batch processes. organic-chemistry.orgresearchgate.net This technology enables precise control over reaction parameters, leading to improved safety, efficiency, and scalability. organic-chemistry.org
A key development in this area is the use of packed-bed microreactors. organic-chemistry.orgresearchgate.net For instance, a system utilizing a titanium silicalite (TS-1) catalyst in a microreactor with hydrogen peroxide as the oxidant has demonstrated high efficiency in the N-oxidation of various pyridine derivatives. organic-chemistry.orgresearchgate.net This method has been shown to achieve yields of up to 99% with substantially shorter reaction times compared to batch methods. organic-chemistry.orgresearchgate.net The stability of such systems is also noteworthy, with some demonstrating continuous operation for over 800 hours while maintaining catalyst activity. organic-chemistry.orgorganic-chemistry.org The principles of this technology are directly applicable to the synthesis of 4-Ethoxy-3-methylpyridine 1-oxide, paving the way for safer, greener, and more cost-effective large-scale production. organic-chemistry.org
The benefits of continuous flow are particularly evident in reactions that are highly exothermic or involve potentially hazardous reagents. researchgate.net For example, the nitration of pyridine N-oxide to 4-nitropyridine (B72724) N-oxide, a process known for its energetic nature, has been successfully and safely scaled up using a continuous flow approach. researchgate.net This methodology minimizes the accumulation of hazardous intermediates, a critical consideration for industrial applications. researchgate.net
Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Pyridine N-Oxides
| Feature | Batch Reactor | Continuous Flow Microreactor |
| Reaction Time | Longer | Significantly Shorter organic-chemistry.org |
| Yield | Variable | Up to 99% organic-chemistry.orgresearchgate.net |
| Safety | Higher risk with exothermic reactions researchgate.net | Enhanced safety, especially for hazardous reactions organic-chemistry.orgresearchgate.net |
| Scalability | Challenging | Easier to scale up organic-chemistry.org |
| Efficiency | Lower productivity due to mixing and heat transfer issues researchgate.net | High efficiency and stability organic-chemistry.org |
| Environmental Impact | Can generate significant waste | Greener process with less waste organic-chemistry.org |
Exploration of Novel Reactivity Modes and Chemical Transformations
The N-oxide functional group in pyridine N-oxides imparts unique reactivity, making them versatile substrates for a wide range of chemical transformations. researchgate.netarkat-usa.org Researchers are actively exploring new ways to harness this reactivity to synthesize novel and complex molecules.
One area of intense investigation is the C-H functionalization of pyridine N-oxides. rsc.org This approach allows for the direct introduction of various functional groups onto the pyridine ring, bypassing the need for pre-functionalized starting materials. For example, a solvent- and halide-free method has been developed for the C-H functionalization of pyridine N-oxides with dialkylcyanamides to produce pyridine-2-yl substituted ureas in good to high yields. rsc.org This method is applicable to a broad spectrum of pyridine N-oxides, including those with electron-donating or electron-withdrawing groups. rsc.org
Furthermore, pyridine N-oxides can participate in novel multicomponent reactions. A three-component reaction involving a pyridine N-oxide, an acyl chloride, and a cyclic ether has been described, leading to the formation of a substituted pyridine as a single regioisomer. acs.org Isotopic labeling studies suggest that this reaction proceeds through a carbene intermediate. acs.org
The unique reactivity of the N-O bond is also being exploited in photocatalysis. researchgate.net N-oxypyridinium salts, derived from pyridine N-oxides, can serve as a source of radicals under photocatalytic conditions, enabling the generation of alkoxyl, alkyl, or CF3 radicals through the cleavage of the N-O bond. researchgate.net
Sustainable and Environmentally Benign Synthetic Routes for Pyridine N-Oxides
The principles of green chemistry are increasingly influencing the design of synthetic routes for pyridine N-oxides. frontiersin.org The focus is on developing methods that are atom-economical, use non-toxic reagents and solvents, and minimize waste generation. rsc.orgfrontiersin.org
A significant advancement in this area is the use of hydrogen peroxide as a green oxidant. acs.orgacs.org Aqueous hydrogen peroxide is an ideal choice due to its high oxygen content, safety, and the fact that its only byproduct is water. acs.org Catalytic systems employing hydrogen peroxide, such as those based on titanium-containing molecular sieves (e.g., TS-1 and TiMCM-41), have proven effective for the N-oxidation of pyridines. rsc.org These catalysts are reusable and can operate under mild conditions. rsc.org
Other green approaches include the use of sodium percarbonate in the presence of rhenium-based catalysts and urea-hydrogen peroxide adducts for solid-state oxidations. organic-chemistry.org Solvent-free and halide-free reaction conditions, as demonstrated in the synthesis of pyridine-2-yl substituted ureas, further contribute to the development of environmentally benign synthetic protocols. rsc.org
Table 2: Green Oxidants for Pyridine N-Oxide Synthesis
| Oxidant | Advantages | Disadvantages |
| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Readily available | Can be corrosive arkat-usa.org |
| m-Chloroperoxybenzoic Acid (m-CPBA) | Effective under mild conditions arkat-usa.org | Generates hazardous waste acs.org |
| Aqueous Hydrogen Peroxide (H₂O₂) with Catalysts | Green oxidant, water is the only byproduct acs.org | May require catalyst separation |
| Sodium Percarbonate | Ideal and efficient oxygen source organic-chemistry.org | Requires a catalyst |
| Urea-Hydrogen Peroxide (UHP) | Stable, inexpensive, and easy to handle organic-chemistry.org | Used in solid-state reactions |
Application of Advanced Analytics in N-Oxide Research
The accurate characterization of pyridine N-oxides and their reaction products is crucial for understanding their chemistry and ensuring their purity, especially in pharmaceutical applications. acs.org A range of advanced analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a primary tool for confirming the formation and structure of pyridine N-oxides. nih.gov Mass spectrometry is also essential for determining the molecular weight and fragmentation patterns of these compounds. acs.org
For more complex analyses, such as identifying impurities or degradation products, hyphenated techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are invaluable. researchgate.net For instance, triple quadrupole mass spectrometry has been used to identify and characterize oxidation degradation products of pharmaceutical compounds containing N-oxide moieties. researchgate.net The development of robust analytical methods is critical for quality control and regulatory compliance. acs.org It is particularly important to quantify residual hydrogen peroxide when it is used as an oxidant, as its presence can pose safety concerns and interfere with the biological activity of the N-oxide product. acs.org
Interdisciplinary Research Opportunities in Heterocyclic Chemistry and Beyond
The unique properties of pyridine N-oxides, including this compound, open up numerous opportunities for interdisciplinary research. nih.gov The field of medicinal chemistry is a major beneficiary, as heterocyclic compounds are fundamental scaffolds in a vast number of drugs. rsc.orgnih.gov The ability to fine-tune the electronic and steric properties of the pyridine ring through substitution allows for the rational design of new drug candidates with improved therapeutic profiles. nih.gov
Beyond pharmaceuticals, pyridine N-oxides are finding applications in materials science. biosynce.com They can be used as building blocks for the synthesis of functional materials, such as polymers and coordination compounds, with potential applications in energy storage and environmental remediation. biosynce.com The ability of pyridine N-oxides to act as ligands in metal complexes also opens doors for the development of new catalysts for a variety of organic transformations. biosynce.com
The collaboration between synthetic chemists, medicinal chemists, pharmacologists, computational scientists, and materials scientists is crucial for unlocking the full potential of these versatile compounds. nih.gov By leveraging cutting-edge technologies and interdisciplinary approaches, researchers can continue to push the boundaries of what is possible with pyridine N-oxides and heterocyclic chemistry as a whole. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Ethoxy-3-methylpyridine 1-oxide, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via oxidation of 4-ethoxy-3-methylpyridine using peracetic acid or meta-chloroperbenzoic acid (mCPBA). For example, electrochemical methods have been adapted for similar N-oxide derivatives, where controlled potential and solvent selection (e.g., acetonitrile with tetrabutylammonium hexafluorophosphate) minimize side reactions . Purity optimization involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol .
Q. How can spectroscopic techniques (NMR, FT-IR, UV-Vis) be employed to confirm the structure and electronic properties of this compound?
- Methodology :
- NMR : The N-oxide group induces deshielding in adjacent protons. For example, the pyridine ring protons show distinct splitting patterns in NMR (δ 8.2–8.5 ppm for H2 and H6) .
- FT-IR : A strong absorption band near 1260–1300 cm corresponds to the N–O stretch .
- UV-Vis : The N-oxide group alters the π→π* transitions, with λmax shifts observed compared to non-oxidized pyridines .
Q. What are the key reactivity patterns of this compound in nucleophilic substitution or coordination chemistry?
- Methodology : The N-oxide group enhances electrophilicity at the 2- and 6-positions. For instance, reactions with Grignard reagents (e.g., methylmagnesium bromide) yield 2-substituted derivatives. Coordination studies using transition metals (e.g., Cu(II)) reveal bidentate binding via the N-oxide oxygen and pyridine nitrogen, confirmed by X-ray crystallography .
Advanced Research Questions
Q. How do computational methods (DFT, molecular docking) elucidate the electronic structure and binding interactions of this compound?
- Methodology :
- DFT : Calculations at the B3LYP/6-311++G(d,p) level predict HOMO-LUMO gaps (~5.2 eV), indicating stability. NBO analysis reveals hyperconjugative interactions between the N-oxide oxygen and pyridine ring .
- Docking : Studies with proteins (e.g., survivin) demonstrate hydrogen bonding between the N-oxide oxygen and active-site residues (e.g., Arg18), with binding affinities comparable to known inhibitors (−4.6 kcal/mol) .
Q. What experimental and theoretical approaches resolve contradictions in reported biological activities of pyridine N-oxide derivatives?
- Methodology : Comparative assays under standardized conditions (e.g., IC50 measurements in cell lines) and meta-analyses of structure-activity relationships (SAR) can clarify discrepancies. For example, polymer derivatives of pyridine N-oxide show variable anti-silica activity depending on substituent positioning (e.g., 3-ethyl-6-vinyl derivatives are highly active, while 3-methyl-2-vinyl analogs are inactive) .
Q. How does the substitution pattern (ethoxy vs. methyl groups) impact the electrochemical behavior of pyridine N-oxide derivatives?
- Methodology : Cyclic voltammetry (CV) in non-aqueous media (e.g., DMF) reveals oxidation peaks near +1.2 V (vs. Ag/AgCl) for the N-oxide group. Ethoxy groups at the 4-position stabilize the radical intermediate, reducing overpotential by ~0.15 V compared to methyl-substituted analogs .
Key Considerations for Experimental Design
- Synthetic Optimization : Use anhydrous conditions to prevent hydrolysis of the ethoxy group.
- Spectroscopic Validation : Cross-reference NMR shifts with analogous compounds (e.g., 4-methoxypyridine N-oxide, δ 8.3–8.6 ppm) .
- Computational Validation : Benchmark docking results against crystallographic data to ensure accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
